Cas no 92190-51-7 (2-Isopropoxy-1-naphthoic acid)

2-Isopropoxy-1-naphthoic acid 化学的及び物理的性質
名前と識別子
-
- 2-isopropoxy-1-naphthoic acid
- 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
- 2-Isopropoxy-1-naphthoic acid
-
- インチ: 1S/C14H14O3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9H,1-2H3,(H,15,16)
- InChIKey: GGQJMQFURUJRGT-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C)C1=CC=C2C=CC=CC2=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 230.094294304g/mol
- どういたいしつりょう: 230.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Isopropoxy-1-naphthoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266600-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 98% | 500mg |
¥3476.00 | 2024-04-25 | |
A2B Chem LLC | BA19468-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 500mg |
$313.00 | 2024-07-18 | |
Aaron | AR01K61K-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 95% | 500mg |
$354.00 | 2025-02-12 | |
Aaron | AR01K61K-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 95% | 1g |
$471.00 | 2025-02-12 | |
A2B Chem LLC | BA19468-5g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 5g |
$1309.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266600-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 98% | 1g |
¥4299.00 | 2024-04-25 | |
A2B Chem LLC | BA19468-250mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 250mg |
$239.00 | 2024-07-18 | |
A2B Chem LLC | BA19468-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 1g |
$413.00 | 2024-07-18 |
2-Isopropoxy-1-naphthoic acid 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-Isopropoxy-1-naphthoic acidに関する追加情報
Introduction to 2-Isopropoxy-1-naphthoic Acid (CAS No. 92190-51-7)
2-Isopropoxy-1-naphthoic acid is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. With a CAS number of 92190-51-7, this compound belongs to the class of naphthoic acid derivatives, which are widely studied for their diverse chemical reactivity and biological significance. The presence of an isopropoxy group at the 2-position of the naphthoic acid core introduces a distinct electronic and steric environment, making it a valuable scaffold for further functionalization and derivatization.
The structure of 2-isopropoxy-1-naphthoic acid consists of a naphthalene ring system substituted with a carboxylic acid group at the 1-position and an isopropoxy group at the 2-position. This configuration imparts both hydrophilic and lipophilic characteristics to the molecule, facilitating its interaction with various biological targets. The naphthalene moiety, known for its aromatic stability, provides a robust backbone for chemical modifications, while the carboxylic acid functionality allows for salt formation and further derivatization into esters or amides.
In recent years, 2-isopropoxy-1-naphthoic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical compounds. Its derivatives have shown promise in modulating enzyme activities and interacting with biological pathways relevant to inflammation, cancer, and neurodegenerative diseases. For instance, researchers have demonstrated that certain analogs of this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins involved in pain and inflammation.
One particularly intriguing aspect of 2-isopropoxy-1-naphthoic acid is its potential role in drug design due to its ability to serve as a chiral center when appropriately functionalized. The isopropoxy group can be selectively modified or removed to introduce different stereoisomers, each with distinct pharmacological profiles. This flexibility has opened up new avenues for developing enantiomerically pure drugs that offer improved efficacy and reduced side effects compared to racemic mixtures.
The synthesis of 2-isopropoxy-1-naphthoic acid typically involves multi-step organic reactions starting from commercially available naphthalene derivatives. Common synthetic routes include halogenation followed by nucleophilic substitution with isopropyl alcohol or its derivatives. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to enhance yield and purity. The optimization of these synthetic pathways is crucial for large-scale production, ensuring that the final product meets stringent pharmaceutical standards.
From a biological perspective, 2-isopropoxy-1-naphthoic acid and its derivatives have been investigated for their potential therapeutic applications. Studies suggest that modifications at the isopropoxy group can fine-tune the compound's bioavailability and target specificity. For example, incorporating fluorine atoms or other heteroatoms into the structure can enhance metabolic stability while maintaining or improving binding affinity to biological targets. Such modifications are essential for developing drugs with prolonged half-lives and improved pharmacokinetic profiles.
The pharmaceutical industry has taken note of these findings, leading to increased interest in exploring 2-isopropoxy-1-naphthoic acid as a building block for next-generation therapeutics. Collaborative efforts between academic researchers and industry scientists have resulted in several patents and clinical trials evaluating novel derivatives for treating various diseases. These efforts underscore the compound's significance as a versatile intermediate in drug discovery.
Moreover, advancements in computational chemistry have accelerated the process of designing new derivatives of 2-isopropoxy-1-naphthoic acid. Molecular modeling techniques allow researchers to predict the behavior of different analogs before synthesizing them, saving time and resources. This integration of computational methods with traditional synthetic approaches has significantly enhanced the efficiency of drug development pipelines.
The environmental impact of producing and using 2-isopropoxy-1-naphthoic acid is also a critical consideration. Sustainable synthetic methods are being developed to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being applied to optimize reaction conditions, such as using biocatalysts or solvent-free processes, thereby aligning pharmaceutical manufacturing with environmental regulations.
In conclusion, 2-isopropoxy-1-naphthoic acid (CAS No. 92190-51-7) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for generating novel therapeutic agents targeting various diseases. As research continues to uncover new derivatives and synthetic strategies, this compound is poised to play an increasingly important role in advancing medical science.
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